molecular formula C12H22O5 B13991024 2-(2-Butoxyethoxy)ethyl 3-oxobutanoate CAS No. 6339-11-3

2-(2-Butoxyethoxy)ethyl 3-oxobutanoate

Cat. No.: B13991024
CAS No.: 6339-11-3
M. Wt: 246.30 g/mol
InChI Key: KFTQDDKYVVHNMK-UHFFFAOYSA-N
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Description

2-(2-Butoxyethoxy)ethyl 3-oxobutanoate is an ester derivative of 3-oxobutanoic acid (acetoacetic acid). Its structure comprises a 3-oxobutanoate moiety linked to a 2-(2-butoxyethoxy)ethyl group. This compound is characterized by its β-ketoester functionality, which confers reactivity in nucleophilic additions and condensations, making it valuable in organic synthesis and polymer chemistry.

Properties

CAS No.

6339-11-3

Molecular Formula

C12H22O5

Molecular Weight

246.30 g/mol

IUPAC Name

2-(2-butoxyethoxy)ethyl 3-oxobutanoate

InChI

InChI=1S/C12H22O5/c1-3-4-5-15-6-7-16-8-9-17-12(14)10-11(2)13/h3-10H2,1-2H3

InChI Key

KFTQDDKYVVHNMK-UHFFFAOYSA-N

Canonical SMILES

CCCCOCCOCCOC(=O)CC(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Butoxyethoxy)ethyl 3-oxobutanoate typically involves the alkylation of ethyl 3-oxobutanoate (ethyl acetoacetate) with 2-(2-butoxyethoxy)ethyl bromide. The reaction is carried out in the presence of a base, such as sodium ethoxide, in an ethanol solvent. The enolate ion of ethyl 3-oxobutanoate reacts with the alkyl halide in an S_N2 reaction, resulting in the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Types of Reactions

2-(2-Butoxyethoxy)ethyl 3-oxobutanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the 2-(2-butoxyethoxy)ethyl group can be replaced with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used in substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2-Butoxyethoxy)ethyl 3-oxobutanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of 2-(2-Butoxyethoxy)ethyl 3-oxobutanoate involves its reactivity as a β-keto ester. The compound can form enolate ions, which are nucleophilic and can participate in various chemical reactions. The enolate ion formation is facilitated by the presence of the keto group, which stabilizes the negative charge on the α-carbon.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-(2-Butoxyethoxy)ethyl 3-oxobutanoate with structurally or functionally related β-ketoesters:

Compound Name Molecular Formula Molecular Weight Substituent Key Properties/Applications References
This compound C₁₂H₂₂O₅ 258.30 g/mol 2-(2-Butoxyethoxy)ethyl group Likely high solubility in organic solvents; potential use in polymer crosslinking (inferred). N/A
Ethyl 3-oxobutanoate C₆H₁₀O₃ 130.14 g/mol Ethyl group Widely used in Claisen condensations; high volatility; synthetic precursor to heterocycles.
2-Methoxyethyl 3-oxobutanoate C₇H₁₂O₄ 160.17 g/mol 2-Methoxyethyl group Lower hydrophobicity than butoxy derivatives; used in coatings and adhesives.
2-(Methacryloyloxy)ethyl acetoacetate C₁₀H₁₄O₅ 214.21 g/mol Methacryloyloxyethyl group Combines β-ketoester and vinyl reactivity; crosslinking agent in UV-curable resins.
Ethyl 2-ethoxyimino-3-oxobutyrate C₈H₁₃NO₄ 203.19 g/mol Ethoxyimino group Intermediate in agrochemicals; undergoes cyclization to form pyrazoles.
Ethyl 2-[2-(3-nitrophenyl)hydrazono]-3-oxobutanoate C₁₂H₁₃N₃O₅ 279.25 g/mol 3-Nitrophenylhydrazone group Chromogenic reagent; used in spectrophotometric detection of ketones.

Key Structural and Functional Differences:

Substituent Effects on Reactivity :

  • Alkoxy Chain Length : Longer chains (e.g., 2-butoxyethoxy in the target compound) increase hydrophobicity and may reduce volatility compared to ethyl or methoxy analogs .
  • Functional Groups : The presence of a methacryloyloxy group (as in ) introduces polymerizable vinyl bonds, enabling applications in crosslinked polymers.

Synthetic Utility: Ethyl 3-oxobutanoate is a benchmark for β-ketoester reactivity, forming enolates for C–C bond formation . The ethoxyimino derivative () specializes in heterocycle synthesis due to its imine functionality.

Stability and Handling: Esters with bulky substituents (e.g., 2-butoxyethoxy) may exhibit enhanced hydrolytic stability compared to simpler esters like ethyl 3-oxobutanoate.

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